SYBR Green I: A Comprehensive Technical Guide for Researchers
SYBR Green I: A Comprehensive Technical Guide for Researchers
SYBR Green I (SG I) stands as a cornerstone fluorescent dye in molecular biology, prized for its utility in the quantification and visualization of double-stranded DNA (dsDNA). This in-depth technical guide provides a thorough examination of its core principles, mechanism of action, and practical applications, tailored for researchers, scientists, and professionals in drug development.
Core Principles and Mechanism of Action
SYBR Green I is an asymmetrical cyanine dye that exhibits a remarkable increase in fluorescence upon binding to double-stranded DNA.[1][2][3] Unbound in solution, the dye has a very low basal fluorescence.[4] The significant fluorescence enhancement, often cited as over 1,000-fold, is attributed to the rigidification of the dye molecule upon binding to dsDNA, which dampens its intramolecular motions and reduces energy loss through non-radiative decay.[5][6][7]
The precise binding mechanism of SYBR Green I to dsDNA is understood to be multi-modal, involving a combination of intercalation and minor groove binding.[5][8][9][10] Initially, the dye may intercalate between the DNA base pairs, and as the dye-to-base-pair ratio increases, it also engages in surface binding within the minor groove.[8][9] This dual interaction contributes to its high affinity for dsDNA.
The resulting DNA-dye complex absorbs blue light at a maximum wavelength of approximately 497 nm and emits green light with a maximum emission at around 520 nm.[1][3] While SYBR Green I preferentially binds to dsDNA, it can also bind to single-stranded DNA (ssDNA) and RNA, albeit with significantly lower fluorescence enhancement, making it a versatile but non-specific nucleic acid stain.[3]
Quantitative Data and Physicochemical Properties
The interaction of SYBR Green I with dsDNA has been quantitatively characterized, providing a basis for its application in sensitive nucleic acid detection and quantification.
| Parameter | Value | Method |
| Fluorescence Enhancement | >1000-fold | Fluorescence Spectroscopy |
| Quantum Yield (Bound to dsDNA) | ~0.8 | Fluorescence Spectroscopy |
| Quantum Yield (Unbound) | ~0.004 | Fluorescence Spectroscopy |
| Dissociation Constant (Kd) | (3.33 ± 0.7) x 10⁻⁷ M | Magnetic Tweezers |
| Excitation Maximum (Bound) | ~497 nm | Fluorescence Spectroscopy |
| Emission Maximum (Bound) | ~520 nm | Fluorescence Spectroscopy |
Experimental Protocols
Quantitative PCR (qPCR)
SYBR Green I is a widely used reagent for real-time PCR due to its cost-effectiveness and ease of use. The fluorescence intensity is directly proportional to the amount of dsDNA amplified in each cycle.
Materials and Reagents:
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2X SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and SYBR Green I dye)
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Forward and Reverse Primers (10 µM stock)
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Template DNA (cDNA or genomic DNA)
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Nuclease-free water
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qPCR instrument
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qPCR-compatible plates or tubes
Protocol:
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Primer Design: Design primers that are typically 18-25 nucleotides in length with a melting temperature (Tm) between 58-60°C and a GC content of 50-60%. Avoid sequences that can form secondary structures or primer-dimers.
-
Reaction Setup:
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On ice, prepare a master mix for the desired number of reactions, including a 10% overage to account for pipetting errors.
-
For a typical 20 µL reaction, combine:
-
10 µL of 2X SYBR Green qPCR Master Mix
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0.4 µL of Forward Primer (10 µM)
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0.4 µL of Reverse Primer (10 µM)
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Template DNA (e.g., 1-100 ng)
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Nuclease-free water to a final volume of 20 µL
-
-
Include a no-template control (NTC) by substituting the template DNA with nuclease-free water to check for contamination.
-
It is recommended to run all samples and controls in triplicate.
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step).
-
-
-
Melt Curve Analysis:
-
After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product.
-
Slowly increase the temperature from ~60°C to 95°C while continuously monitoring fluorescence. A single, sharp peak indicates the amplification of a specific product. Multiple peaks suggest the presence of non-specific products or primer-dimers.[11]
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Agarose Gel Electrophoresis Staining
SYBR Green I is a highly sensitive stain for visualizing DNA in agarose gels, offering a safer alternative to ethidium bromide.
Materials and Reagents:
-
SYBR Green I stock solution (e.g., 10,000X in DMSO)
-
Electrophoresis buffer (e.g., 1X TAE or TBE, pH 7.5-8.0)
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Staining container
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UV or blue-light transilluminator
Post-Staining Protocol:
-
Perform agarose gel electrophoresis as per standard procedures.
-
Dilute the SYBR Green I stock solution 1:10,000 in the electrophoresis buffer in a suitable container.
-
Submerge the gel in the staining solution and incubate for 10-40 minutes at room temperature with gentle agitation, protected from light.
-
Visualize the DNA bands using a transilluminator. Destaining is generally not required.[12]
Pre-Staining Protocol:
-
Prepare the molten agarose gel solution and cool it to ~50-60°C.
-
Add the SYBR Green I stock solution to the molten agarose at a 1:10,000 dilution and mix gently.
-
Cast the gel and allow it to solidify.
-
Load the samples and perform electrophoresis.
-
Visualize the DNA bands directly on a transilluminator.
Comparison with Other qPCR Chemistries
| Feature | SYBR Green I | EvaGreen Dye | TaqMan® Probes |
| Mechanism | Binds non-specifically to any dsDNA | Binds non-specifically to any dsDNA | Sequence-specific hydrolysis probe |
| Specificity | Lower; requires melt curve analysis | Lower; requires melt curve analysis | Higher; relies on probe hybridization |
| Cost | Low | Low | High |
| Multiplexing | No | No | Yes (with different fluorophores) |
| Assay Design | Simple (requires only two primers) | Simple (requires only two primers) | More complex (requires two primers and a probe) |
| PCR Inhibition | Can inhibit PCR at high concentrations | Reportedly less inhibitory than SYBR Green I | Generally low inhibition |
| Signal | Good signal-to-noise ratio | Higher fluorescence signal than SYBR Green I[13] | High signal specificity |
Mandatory Visualizations
Caption: Mechanism of SYBR Green I fluorescence upon binding to double-stranded DNA.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gene-quantification.de [gene-quantification.de]
- 3. SYBR Green I - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Why does SYBR green emit more signal when bound to DNA? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. SYBR Green I: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] SYBR Green I: Fluorescence Properties and Interaction with DNA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
